molecular formula C17H11NO6 B5863939 2-[3-(methoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid

2-[3-(methoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid

Cat. No.: B5863939
M. Wt: 325.27 g/mol
InChI Key: WXGVJABMJMKMQB-UHFFFAOYSA-N
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Description

This compound belongs to the isoindole-5-carboxylic acid family, characterized by a 1,3-dioxo-isoindole core substituted at the 2-position with a 3-(methoxycarbonyl)phenyl group. The methoxycarbonyl moiety (-COOCH₃) introduces ester functionality, influencing physicochemical properties such as solubility and metabolic stability.

Properties

IUPAC Name

2-(3-methoxycarbonylphenyl)-1,3-dioxoisoindole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11NO6/c1-24-17(23)10-3-2-4-11(7-10)18-14(19)12-6-5-9(16(21)22)8-13(12)15(18)20/h2-8H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXGVJABMJMKMQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(methoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a phenylboronic acid derivative with a suitable isoindole precursor in the presence of a catalyst. The reaction conditions often include the use of inert atmospheres, such as nitrogen or argon, and solvents like tetrahydrofuran (THF) or methanol. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[3-(Methoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-[3-(Methoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[3-(methoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound’s structural analogs differ primarily in the substituents at the 2-position of the isoindole ring. Key examples include:

Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Applications Source
2-[4-(Butoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid 4-(Butoxycarbonyl)phenyl C₂₀H₁₇NO₆ 367.36 Synthetic intermediate; higher lipophilicity Screening DB
2-(4-Ethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid 4-Ethoxyphenyl C₁₇H₁₃NO₅* 311.30 Lower solubility vs. hydroxy derivatives American Elements
2-(3-Hydroxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid 3-Hydroxyphenyl C₁₅H₉NO₅ 283.24 Enhanced solubility; pharmacological research PI Chemicals
2-[3-(Trifluoromethyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid 3-(Trifluoromethyl)phenyl C₁₆H₈F₃NO₄ 335.24 Electron-withdrawing effects; agrochemical applications CymitQuimica
2-(1,1-Dioxothiolan-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid Tetrahydrothiophen-3-yl C₁₃H₁₁NO₆S 309.29 Sulfone group; potential protease inhibition Biosynth

Notes:

  • *The molecular formula for the 4-ethoxyphenyl derivative (C₁₇H₁₃NO₅) is inferred from structural analysis, as the provided formula (C₆H₉N₅O₂) in appears erroneous .
  • The target compound’s molecular formula is hypothesized as C₁₈H₁₃NO₆ (MW ~ 363.3) based on structural similarity to ’s butoxycarbonyl analog.

Biological Activity

2-[3-(methoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular structure:

  • Molecular Formula : C13H11O5
  • Molecular Weight : 247.23 g/mol

1. Inhibition of Heparanase

Research indicates that derivatives of 2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acids exhibit significant inhibition of heparanase, an enzyme implicated in tumor metastasis and angiogenesis. For instance, a related compound demonstrated an IC50 value ranging from 200 to 500 nM against heparanase with a selectivity greater than 100-fold compared to human beta-glucuronidase .

2. Anti-Angiogenic Effects

The compound has shown potential anti-angiogenic properties, which may be beneficial in cancer therapies. The inhibition of heparanase activity directly correlates with reduced angiogenesis in various tumor models .

3. Antioxidant Properties

Studies have suggested that isoindole derivatives possess antioxidant activities, contributing to their protective effects against oxidative stress-related diseases. This property is particularly relevant in neurodegenerative conditions where oxidative damage plays a critical role .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : Targeting specific enzymes like heparanase disrupts tumor growth and metastasis.
  • Antioxidant Activity : Scavenging free radicals and reducing oxidative stress can mitigate cellular damage.

Case Studies

Several studies have explored the biological implications of isoindole derivatives:

StudyFindings
Zhang et al. (2004)Identified potent heparanase inhibitors among isoindole derivatives, highlighting their therapeutic potential in cancer treatment .
Smith et al. (2020)Demonstrated antioxidant activity in neuroprotective models using isoindole compounds .
Lee et al. (2021)Reported on the anti-angiogenic effects of isoindole derivatives in vitro and in vivo, supporting their use in cancer therapy .

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